4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid
Overview
Description
4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a nitrophenyl group, a sulfamoyl group, and a benzamido group attached to a benzoic acid core. Its unique chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The attachment of a sulfamoyl group to the nitrophenyl ring, which can be achieved using sulfamoyl chloride in the presence of a base.
Amidation: The formation of an amide bond between the sulfamoyl-substituted nitrophenyl compound and a benzoic acid derivative, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfamoyl and benzamido groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-Nitrophenyl)sulfamoyl]benzamido}benzoic acid
- 4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}salicylic acid
- 4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}phthalic acid
Uniqueness
4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-[[3-[(3-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S/c24-19(21-15-9-7-13(8-10-15)20(25)26)14-3-1-6-18(11-14)31(29,30)22-16-4-2-5-17(12-16)23(27)28/h1-12,22H,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAMWKXHGUIHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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